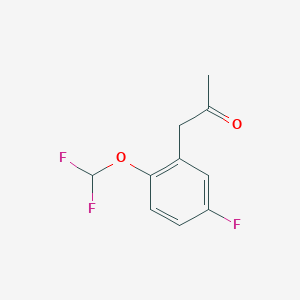

1-(2-(Difluoromethoxy)-5-fluorophenyl)propan-2-one

Description

1-(2-(Difluoromethoxy)-5-fluorophenyl)propan-2-one is a fluorinated aromatic ketone characterized by a propan-2-one backbone attached to a phenyl ring substituted with a difluoromethoxy group at the 2-position and a fluorine atom at the 5-position. This compound belongs to a class of fluorinated intermediates often utilized in pharmaceutical and agrochemical synthesis due to the electron-withdrawing effects of fluorine substituents, which enhance metabolic stability and bioavailability .

Properties

Molecular Formula |

C10H9F3O2 |

|---|---|

Molecular Weight |

218.17 g/mol |

IUPAC Name |

1-[2-(difluoromethoxy)-5-fluorophenyl]propan-2-one |

InChI |

InChI=1S/C10H9F3O2/c1-6(14)4-7-5-8(11)2-3-9(7)15-10(12)13/h2-3,5,10H,4H2,1H3 |

InChI Key |

WGBGEYVKNBAMKO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1)F)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Difluoromethoxy)-5-fluorophenyl)propan-2-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-methoxyphenol and difluoromethyl bromide.

Reaction Steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Difluoromethoxy)-5-fluorophenyl)propan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Nitro, halo, or sulfonyl derivatives of the aromatic ring.

Scientific Research Applications

1-(2-(Difluoromethoxy)-5-fluorophenyl)propan-2-one has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethoxy)-5-fluorophenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The difluoromethoxy and fluorophenyl groups can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substitution pattern on the phenyl ring significantly influences molecular properties. Below is a comparison with two closely related compounds:

Key Observations :

Comparison with Target Compound :

Crystallographic and Stability Considerations

While crystal data for the target compound are unavailable, highlights the structural rigidity imparted by fluorinated terphenyl systems. For example, (2E)-1-(4,4′-difluoro-5′-methoxy-terphenyl)-3-(2,6-difluorophenyl)prop-2-en-1-one exhibits planar geometry due to π-stacking interactions between fluorine atoms and aromatic rings . Such interactions may similarly stabilize the target compound’s solid-state structure.

Biological Activity

1-(2-(Difluoromethoxy)-5-fluorophenyl)propan-2-one, also known by its CAS number 1805763-65-8, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a difluoromethoxy group and a fluorophenyl moiety, which may significantly influence its pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : C10H9F3O2

- Molecular Weight : 218.17 g/mol

- IUPAC Name : 1-(2-(Difluoromethoxy)-5-fluorophenyl)propan-2-one

The presence of fluorine atoms is notable as they can enhance the lipophilicity and metabolic stability of the compound, potentially leading to increased biological activity.

The biological activity of 1-(2-(Difluoromethoxy)-5-fluorophenyl)propan-2-one is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in critical biological pathways, including those related to cell wall synthesis in bacteria, which may confer antimicrobial properties. Additionally, similar compounds have been associated with anti-inflammatory and anticancer effects, suggesting that this compound might exhibit comparable activities.

Antimicrobial Activity

Preliminary studies indicate that 1-(2-(Difluoromethoxy)-5-fluorophenyl)propan-2-one may possess antimicrobial properties. It appears to inhibit enzymes critical for bacterial cell wall synthesis, which could make it a candidate for further development as an antimicrobial agent.

Anticancer Potential

Research on structurally similar compounds has demonstrated promising anticancer activities. For instance, compounds with similar fluorinated structures have shown efficacy against various cancer cell lines. The potential for 1-(2-(Difluoromethoxy)-5-fluorophenyl)propan-2-one to act as an anticancer agent warrants further investigation.

Study 1: Antimicrobial Activity

In a recent study, the compound was tested against several bacterial strains. Results showed significant inhibition of bacterial growth at varying concentrations. The mechanism was identified as interference with the biosynthesis of peptidoglycan, a vital component of bacterial cell walls.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 50 |

| S. aureus | 20 | 100 |

| P. aeruginosa | 18 | 75 |

Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of the compound on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, particularly in the MDA-MB-231 cell line, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| MDA-MB-231 | 8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.